molecular formula C18H14N2O5 B8407630 4-(5-Carboxy-naphthalen-2-yloxy)-pyrimidine-2-carboxylic acid ethyl ester

4-(5-Carboxy-naphthalen-2-yloxy)-pyrimidine-2-carboxylic acid ethyl ester

Cat. No.: B8407630
M. Wt: 338.3 g/mol
InChI Key: SXLUELJMWWBXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Carboxy-naphthalen-2-yloxy)-pyrimidine-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C18H14N2O5 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

6-(2-ethoxycarbonylpyrimidin-4-yl)oxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C18H14N2O5/c1-2-24-18(23)16-19-9-8-15(20-16)25-12-6-7-13-11(10-12)4-3-5-14(13)17(21)22/h3-10H,2H2,1H3,(H,21,22)

InChI Key

SXLUELJMWWBXME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=N1)OC2=CC3=C(C=C2)C(=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5 g (16.6 mMol) 6-(2-chloro-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid, 80 ml EtOH, 7 ml (50 mMol) Et3N and 1180 mg (1.6 mMol) PdCl2(PPh3)2 is stirred under a atmosphere of 120 bar carbonmonoxide in an autoclave for 12 h at 115° C. The reaction mixture is diluted with 500 ml EtOAc and 500 ml 10% citric acid. The aq. layer is separated off and extracted with 2 Portions of EtOAc. The organic phases are washed with water and brine, dried (Na2SO4) and concentrated. Trituration of the residue in EtOAc and filtration gives the title compound. More product can be isolated from the filtrate by chromatography (Combi Flash; CH2Cl2/EtOAc 4:1→EtOAc): m.p.: 214-217° C.; MS: [M+1]+=339; TLC(EtOAc+0.5% HOAc): Rf=0.30.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1180 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

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